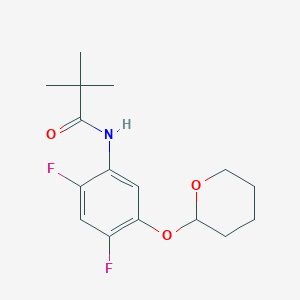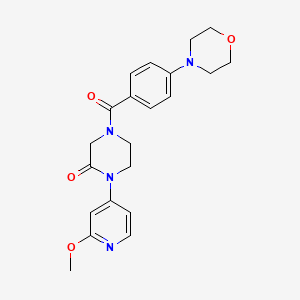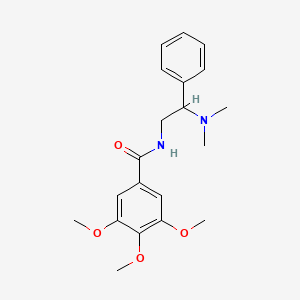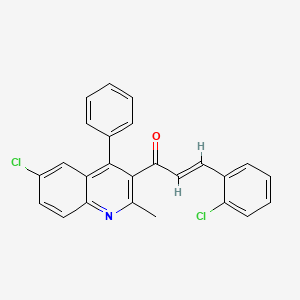
N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide, also known as FTY720, is a synthetic compound that has been extensively studied for its potential therapeutic applications. FTY720 was first synthesized in the early 1990s as part of a drug discovery program aimed at identifying new immunosuppressive agents. However, subsequent research has shown that FTY720 has a wide range of biological activities beyond its immunosuppressive effects.
Mecanismo De Acción
N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide exerts its biological effects by binding to sphingosine-1-phosphate (S1P) receptors, which are present on a variety of cell types, including lymphocytes, endothelial cells, and smooth muscle cells. By binding to these receptors, N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide induces internalization and degradation of the receptor, which leads to a reduction in lymphocyte trafficking and immune cell activation.
Biochemical and Physiological Effects
N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide has a wide range of biochemical and physiological effects, including modulation of the immune system, induction of apoptosis, and inhibition of angiogenesis. N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide has been shown to reduce the number of circulating lymphocytes, which leads to a reduction in immune cell activation and inflammation. In addition, N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide has been shown to induce apoptosis in a variety of cancer cell lines by targeting sphingosine kinase 1. Finally, N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide has been shown to inhibit angiogenesis by reducing the expression of vascular endothelial growth factor (VEGF).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide has several advantages for use in lab experiments, including its high potency and specificity for S1P receptors, its ability to cross the blood-brain barrier, and its low toxicity. However, N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide also has several limitations, including its relatively short half-life, its susceptibility to degradation in aqueous solutions, and its potential for off-target effects.
Direcciones Futuras
There are several future directions for research on N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide, including the development of more potent and selective S1P receptor agonists, the identification of novel targets for N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide in cancer and other diseases, and the optimization of dosing regimens for clinical use. In addition, further research is needed to elucidate the precise mechanisms underlying N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide's biological effects, particularly in cancer and other diseases where its therapeutic potential is still being explored.
Métodos De Síntesis
N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is synthesized from 2-aminoethanethiol, furfurylamine, and 4-chlorobenzoyl chloride. The reaction proceeds through a series of steps involving thiomorpholine, pyrrolidine, and benzamide groups. The final product is a white crystalline powder that is soluble in water and organic solvents.
Aplicaciones Científicas De Investigación
N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide has been extensively studied for its potential therapeutic applications in a variety of diseases, including multiple sclerosis, cancer, and organ transplantation. In multiple sclerosis, N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide has been shown to reduce the frequency of relapses and delay disease progression by modulating the immune system. In cancer, N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide has been shown to induce cell death in a variety of cancer cell lines by targeting sphingosine kinase 1. In organ transplantation, N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide has been shown to prevent rejection by inhibiting lymphocyte trafficking.
Propiedades
IUPAC Name |
N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]-4-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4S2/c25-21(17-3-5-19(6-4-17)30(26,27)24-8-1-2-9-24)22-15-20(18-7-12-28-16-18)23-10-13-29-14-11-23/h3-7,12,16,20H,1-2,8-11,13-15H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRHIWZHFLVYVJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC(C3=COC=C3)N4CCSCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(4-chlorophenyl)sulfonyl]-N-(3-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2908683.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2908685.png)
![N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]adamantane-1-carboxamide](/img/structure/B2908687.png)



![2-((2-(2-(cyclohexylamino)-2-oxoethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methylbenzyl)butanamide](/img/structure/B2908694.png)


![2-(3-((4-Chlorophenyl)sulfonyl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2908699.png)

